methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-L-valinate
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Overview
Description
METHYL (2S)-3-METHYL-2-{[(2-METHYL-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINYL)CARBONYL]AMINO}BUTANOATE is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a methyl ester, an amide, and an isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-3-METHYL-2-{[(2-METHYL-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINYL)CARBONYL]AMINO}BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline derivative, followed by the introduction of the amide and ester functional groups. Common reagents used in these reactions include methyl iodide, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
METHYL (2S)-3-METHYL-2-{[(2-METHYL-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINYL)CARBONYL]AMINO}BUTANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
METHYL (2S)-3-METHYL-2-{[(2-METHYL-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINYL)CARBONYL]AMINO}BUTANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL (2S)-3-METHYL-2-{[(2-METHYL-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINYL)CARBONYL]AMINO}BUTANOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate
- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
Uniqueness
Compared to these similar compounds, METHYL (2S)-3-METHYL-2-{[(2-METHYL-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINYL)CARBONYL]AMINO}BUTANOATE stands out due to its combination of functional groups and the presence of the isoquinoline moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H20N2O4 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[(2-methyl-1-oxoisoquinoline-4-carbonyl)amino]butanoate |
InChI |
InChI=1S/C17H20N2O4/c1-10(2)14(17(22)23-4)18-15(20)13-9-19(3)16(21)12-8-6-5-7-11(12)13/h5-10,14H,1-4H3,(H,18,20)/t14-/m0/s1 |
InChI Key |
YKJOTPNQKCAITF-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
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